Methyl 5-hydroxyquinoline-6-carboxylate Methyl 5-hydroxyquinoline-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 202664-69-5
VCID: VC2982427
InChI: InChI=1S/C11H9NO3/c1-15-11(14)8-4-5-9-7(10(8)13)3-2-6-12-9/h2-6,13H,1H3
SMILES: COC(=O)C1=C(C2=C(C=C1)N=CC=C2)O
Molecular Formula: C11H9NO3
Molecular Weight: 203.19 g/mol

Methyl 5-hydroxyquinoline-6-carboxylate

CAS No.: 202664-69-5

Cat. No.: VC2982427

Molecular Formula: C11H9NO3

Molecular Weight: 203.19 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-hydroxyquinoline-6-carboxylate - 202664-69-5

Specification

CAS No. 202664-69-5
Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
IUPAC Name methyl 5-hydroxyquinoline-6-carboxylate
Standard InChI InChI=1S/C11H9NO3/c1-15-11(14)8-4-5-9-7(10(8)13)3-2-6-12-9/h2-6,13H,1H3
Standard InChI Key MXMXNUCGQSHTNE-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C2=C(C=C1)N=CC=C2)O
Canonical SMILES COC(=O)C1=C(C2=C(C=C1)N=CC=C2)O

Introduction

Chemical Structure and Properties

Methyl 5-hydroxyquinoline-6-carboxylate (CAS Number: 202664-69-5) is a quinoline derivative with a hydroxyl group at position 5 and a methyl carboxylate group at position 6. The compound has a molecular formula of C11H9NO3 and a molecular weight of 203.196 g/mol . The structure consists of a bicyclic system with a benzene ring fused to a pyridine ring, forming the quinoline core structure.

Structural Identification Parameters

ParameterValueReference
CAS Number202664-69-5
Molecular FormulaC11H9NO3
Molecular Weight203.196 g/mol
MDL NumberMFCD18417592
InChI KeySimilar compounds: VUKWLYLGIHTCKZ-UHFFFAOYSA-N
Exact MassApproximately 203.058 g/mol

Comparative Analysis with Related Quinoline Derivatives

Understanding Methyl 5-hydroxyquinoline-6-carboxylate requires comparison with structurally similar compounds. The positioning of functional groups on the quinoline scaffold significantly affects the chemical reactivity and potential biological activity of these compounds.

Structural Comparison Table

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Position of SubstituentsReference
Methyl 5-hydroxyquinoline-6-carboxylate202664-69-5C11H9NO3203.1965-OH, 6-COOCH3
Methyl 4-hydroxyquinoline-6-carboxylate933486-45-4C11H9NO3203.194-OH, 6-COOCH3
Methyl 7-hydroxyquinoline-6-carboxylate1261846-43-8C11H9NO3203.197-OH, 6-COOCH3
Methyl 5-hydroxyquinoline-7-carboxylate1261869-62-8C11H9NO3203.25-OH, 7-COOCH3
Methyl 6-hydroxyquinoline-4-carboxylate51043-76-6C11H9NO3203.196-OH, 4-COOCH3

The positional isomers of hydroxyquinoline carboxylates share the same molecular formula and similar molecular weights but differ significantly in their chemical behavior and potential biological activities due to the different spatial arrangements of the hydroxyl and carboxylate groups .

StepReactionReagentsProductReference
1Core formationBromoisatin derivativeBromo-quinoline intermediate
2CarboxylationVarious conditionsQuinoline carboxylic acid
3EsterificationMethanol, thionyl chlorideMethyl ester derivative
4HydroxylationPosition-specific methodsHydroxy derivative

The patent claims this method "solves the defects of expensive raw materials, low yield, expensive catalyst, complex operation, difficult post-treatment, difficult amplification and the like in the prior literature process" .

Spectroscopic Characterization

Spectroscopic methods play a crucial role in the identification and structural confirmation of quinoline derivatives.

Spectral Analysis

For related hydroxyquinoline carboxylic acids, both solid-state and solution NMR studies have been employed to investigate tautomerism and structural properties . A study published in Magnetic Resonance in Chemistry in 2008 specifically examined the tautomerism in hydroxyquinoline carboxylic acids using advanced NMR techniques .

While specific spectral data for Methyl 5-hydroxyquinoline-6-carboxylate is limited in the literature, researchers typically employ the following methods for characterization of similar compounds:

  • 1H-NMR for proton assignments and confirmation of methyl ester group

  • 13C-NMR for carbon framework verification

  • Mass spectrometry for molecular weight confirmation

  • IR spectroscopy for functional group identification (hydroxyl and ester carbonyl)

Functional Group PositionPotential Effect on ActivityBiological Significance
5-HydroxylEnhanced hydrogen bondingMay improve target binding
6-CarboxylateElectrostatic interactionsMay influence membrane permeability
Methyl esterIncreased lipophilicityMay improve cellular penetration

Future Research Directions

Structure-Property Relationship Studies

Further research could focus on elucidating the relationship between the specific positioning of functional groups in Methyl 5-hydroxyquinoline-6-carboxylate and its chemical and biological properties. Comparative studies with positional isomers could provide valuable insights into structure-activity relationships.

Synthetic Methodology Development

Development of efficient and scalable synthetic routes specifically optimized for Methyl 5-hydroxyquinoline-6-carboxylate represents an important area for future research. Current methodologies for related compounds often involve multiple steps with varying yields.

Biological Activity Screening

Comprehensive screening of Methyl 5-hydroxyquinoline-6-carboxylate for various biological activities, particularly antimicrobial, antiviral, and anticancer properties, could reveal potential therapeutic applications. The compound's structural features suggest it may exhibit biological activities similar to other hydroxyquinoline derivatives.

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